Cas no 1261936-00-8 (6-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid)

6-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- DTXSID90692175
- 6-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95%
- 1261936-00-8
- 6-CHLORO-2-(4-METHOXY-3-TRIFLUOROMETHYLPHENYL)BENZOIC ACID
- 3-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
- MFCD18322823
- 6-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid
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- MDL: MFCD18322823
- インチ: InChI=1S/C15H10ClF3O3/c1-22-12-6-5-8(7-10(12)15(17,18)19)9-3-2-4-11(16)13(9)14(20)21/h2-7H,1H3,(H,20,21)
- InChIKey: JJOMNPIIOIWKTL-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 330.0270564Da
- どういたいしつりょう: 330.0270564Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 402
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
6-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB330100-5g |
6-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95%; . |
1261936-00-8 | 95% | 5g |
€1159.00 | 2024-06-08 | |
abcr | AB330100-5 g |
6-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, 95%; . |
1261936-00-8 | 95% | 5g |
€1159.00 | 2023-04-26 |
6-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid 関連文献
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
6-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acidに関する追加情報
Introduction to 6-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid (CAS No. 1261936-00-8)
6-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid, identified by its Chemical Abstracts Service (CAS) number 1261936-00-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural features that include a chloro substituent at the sixth position of the benzene ring and a phenyl group attached at the second position, which itself is further substituted with a methoxy group at the fourth position and a trifluoromethyl group at the third position. Such structural complexity not only contributes to its distinct chemical properties but also opens up a wide array of potential applications in drug discovery and development.
The synthesis and characterization of 6-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid have been subjects of extensive research due to its promising pharmacological profile. The presence of multiple substituents, particularly the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group, creates a delicate balance that influences its reactivity and biological activity. This compound has been explored in various contexts, including as an intermediate in the synthesis of more complex molecules or as a lead compound in the development of novel therapeutic agents.
In recent years, there has been growing interest in benzoic acid derivatives due to their demonstrated efficacy in modulating various biological pathways. Specifically, compounds with structural motifs similar to 6-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid have shown potential in inhibiting enzymes and receptors involved in inflammatory responses, metabolic disorders, and even certain types of cancer. The unique combination of substituents in this compound not only enhances its binding affinity but also improves its selectivity towards target proteins, making it an attractive candidate for further investigation.
One of the most compelling aspects of 6-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid is its versatility in chemical modifications. Researchers have leveraged its scaffold to develop derivatives with enhanced pharmacokinetic properties or altered biological activities. For instance, modifications at the chloro or phenyl substituents can significantly alter the compound's solubility, bioavailability, and metabolic stability. These insights have guided the design of next-generation compounds that are better suited for clinical translation.
The pharmaceutical industry has been particularly keen on exploring benzoic acid derivatives for their potential as anti-inflammatory agents. Studies have indicated that compounds with structural similarities to 6-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid can interact with cyclooxygenase (COX) enzymes and other inflammatory mediators, thereby reducing inflammation and pain. Additionally, these derivatives have shown promise in preclinical models for treating neurodegenerative diseases by modulating oxidative stress and neuroinflammation.
Another area where 6-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid has shown promise is in the treatment of metabolic disorders. Emerging evidence suggests that benzoic acid derivatives can influence key enzymes involved in glucose metabolism and lipid biosynthesis. By targeting these pathways, such compounds may offer therapeutic benefits for conditions like diabetes and obesity. The trifluoromethyl group, in particular, has been identified as a key moiety that enhances binding interactions with metabolic enzymes, thereby improving drug efficacy.
The synthetic routes for preparing 6-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid have also been optimized to ensure high yield and purity. Modern synthetic methodologies often involve multi-step reactions that incorporate palladium-catalyzed cross-coupling reactions or other transition-metal-catalyzed processes to achieve regioselective functionalization of the benzene ring. These advances have not only streamlined the synthesis but also made it more scalable for industrial applications.
In conclusion, 6-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid (CAS No. 1261936-00-8) represents a significant advancement in medicinal chemistry due to its unique structural features and versatile applications. Its potential as an intermediate in drug synthesis and as a lead compound for developing novel therapeutics underscores its importance in ongoing research efforts. As scientific understanding continues to evolve, it is likely that this compound will play an increasingly pivotal role in addressing some of today's most pressing medical challenges.
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